

Reproducibility of ATPase-IN-4's effects across different laboratory settings.

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Compound of Interest

Compound Name: ATPase-IN-4

Cat. No.: B11023470

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Reproducibility of ATPase-IN-4's Effects: A Comparative Guide for Researchers

A comprehensive analysis of the novel EHD4 inhibitor, **ATPase-IN-4**, reveals promising initial findings, though independent validation of its effects across different laboratory settings is yet to be established. This guide provides a detailed comparison of **ATPase-IN-4** with other recently identified EHD4 inhibitors, supported by available experimental data and protocols to aid researchers in their investigations.

Introduction to ATPase-IN-4 and its Target, EHD4

ATPase-IN-4, also identified as compound MS1, is a novel small molecule inhibitor of the Eps15 homology (EH) domain-containing protein 4 (EHD4) ATPase activity, with a reported IC₅₀ of 0.92 μ M. EHD4 is a key regulator of endocytic trafficking, playing a crucial role in the sorting and recycling of transmembrane proteins from early endosomes to the endocytic recycling compartment. Its ATPase activity is essential for its function in membrane remodeling and vesicle formation. Dysregulation of EHD protein function has been implicated in various diseases, making them attractive targets for therapeutic intervention.[1]

This comparison guide aims to provide researchers, scientists, and drug development professionals with an objective overview of **ATPase-IN-4**'s performance, drawing from the primary discovery and characterization data. Due to the novelty of this compound, information regarding the reproducibility of its effects from independent laboratories is not yet available.

Comparative Analysis of EHD4 Inhibitors

The primary study that identified **ATPase-IN-4** also characterized two other compounds, MS8 and MS10, which exhibited inhibitory effects on EHD4. A summary of their performance is presented below.

Quantitative Data Summary

Compound	Target	IC50 (μM) for EHD4	Inhibition of EHD2
ATPase-IN-4 (MS1)	EHD4	0.92	Yes
MS8	EHD4	Not specified in primary screen	No
MS10	EHD4	Not specified in primary screen	Yes

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of **ATPase-IN-4** and its analogues.

Malachite Green-Based ATPase Assay

This colorimetric assay is used for high-throughput screening to measure the release of inorganic phosphate (Pi) resulting from ATP hydrolysis by EHD4.

Materials:

- Purified N-terminally truncated mouse EHD4 (EHD4ΔN)
- 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) liposomes
- ATP
- Malachite green (MLG) reagent
- Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl₂, 2.5 mM β-mercaptoethanol)

Procedure:

- Prepare DOPS liposomes by extrusion.
- In a 384-well plate, combine EHD4ΔN (final concentration ~200 nM), DOPS liposomes (final concentration ~50 µg/ml), and the test compound (e.g., **ATPase-IN-4**) in assay buffer.
- Initiate the reaction by adding ATP (final concentration ~30 µM).
- Incubate at 25°C for a defined period (e.g., 15 minutes).
- Stop the reaction and detect the released Pi by adding the MLG reagent.
- Measure the absorbance at a wavelength of 620 nm.
- Calculate the percentage of inhibition relative to a DMSO control.

HPLC-Based ATPase Assay

This method provides a more direct and less interference-prone measurement of ATP hydrolysis and is often used to validate hits from the primary screen.

Materials:

- Purified EHD4ΔN or EHD2
- Liposomes (e.g., DOPS for EHD4, Folch for EHD2)
- ATP
- Assay buffer

Procedure:

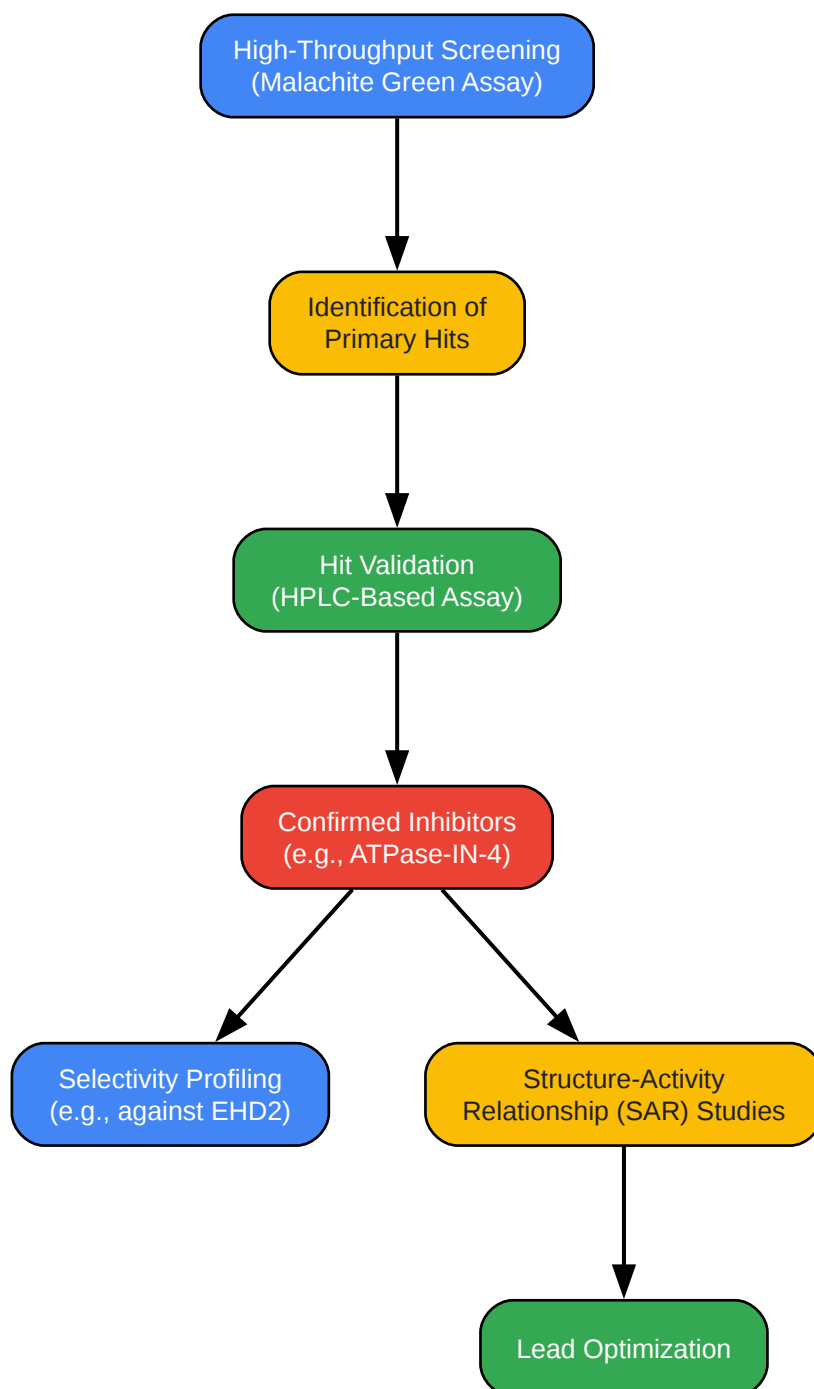
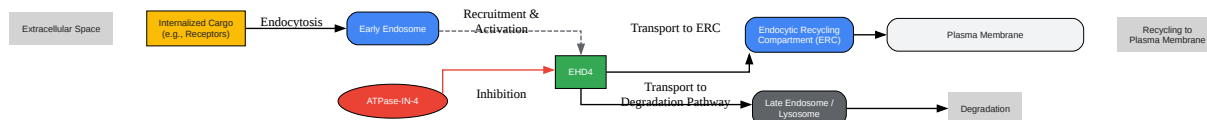
- Set up the reaction mixture containing the enzyme, liposomes, and test compound in the assay buffer.
- Initiate the reaction by adding ATP (final concentration ~50 µM).

- Incubate at the optimal temperature for the enzyme (e.g., 25°C for EHD4, 30°C for EHD2).
- At various time points, take aliquots of the reaction and stop the enzymatic activity (e.g., by adding perchloric acid).
- Analyze the samples by high-performance liquid chromatography (HPLC) to separate and quantify ATP and ADP.
- Determine the rate of ATP hydrolysis from the change in ATP and ADP concentrations over time.

Visualizing EHD4's Role in Cellular Trafficking

EHD4 Signaling Pathway in Endocytic Recycling

EHD4 is a crucial component of the cellular machinery that governs the trafficking of cargo from early endosomes. It interacts with several proteins, including Rab5 and Rabenosyn-5, to regulate the exit of cargo towards both the endocytic recycling compartment and the late endocytic pathway for degradation. Its ATPase activity is thought to provide the energy for membrane tubulation and fission events.



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References

- 1. journals.plos.org [journals.plos.org]
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